molecular formula C8H12O4 B6172317 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2445791-46-6

4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B6172317
CAS RN: 2445791-46-6
M. Wt: 172.2
InChI Key:
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Description

4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a type of bicyclo[2.1.1]hexane, which is a valuable saturated bicyclic structure incorporated in newly developed bio-active compounds . Bicyclo[2.1.1]hexanes are playing an increasingly important role in the field of organic chemistry .


Synthesis Analysis

The synthesis of 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations .


Molecular Structure Analysis

The molecular structure of 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is characterized by a bicyclic structure, which is a common feature in many bio-active compounds . This structure is part of the sp3-rich chemical space, which is a focus of current research in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid are characterized by the use of photochemistry to access new building blocks via [2+2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

It appears as a white to light yellow powder or crystal . Its melting point ranges from 72.0 to 76.0 °C .

Safety and Hazards

4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves the protection of a carboxylic acid group, followed by a ring-closing reaction to form the bicyclic structure, and then deprotection of the methoxymethyl group.", "Starting Materials": [ "Methyl acetoacetate", "Benzene", "Sodium hydroxide", "Methanol", "Bromomethyl methyl ether", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Methyl acetoacetate is reacted with benzene and sodium hydroxide to form 4-phenyl-3-buten-2-one.", "Bromomethyl methyl ether is added to the reaction mixture and heated to form 4-(bromomethyl)-4-phenyl-3-buten-2-one.", "Sodium bicarbonate and sodium chloride are added to the reaction mixture to neutralize the acid formed during the reaction.", "The product is extracted with methanol and purified by recrystallization to obtain 4-(bromomethyl)-4-phenyl-3-buten-2-one.", "4-(bromomethyl)-4-phenyl-3-buten-2-one is reacted with sodium borohydride in acetic acid to form 4-(hydroxymethyl)-4-phenyl-3-buten-2-one.", "Sodium cyanoborohydride is added to the reaction mixture to reduce the carbonyl group to a hydroxyl group.", "The product is purified by recrystallization to obtain 4-(methoxymethyl)-4-phenyl-3-buten-2-ol.", "4-(methoxymethyl)-4-phenyl-3-buten-2-ol is reacted with hydrochloric acid to form 4-(methoxymethyl)-4-phenyl-3-buten-2-yl chloride.", "Sodium carbonate is added to the reaction mixture to neutralize the acid formed during the reaction.", "The product is extracted with ethyl acetate and purified by recrystallization to obtain 4-(methoxymethyl)-4-phenyl-3-buten-2-yl chloride.", "4-(methoxymethyl)-4-phenyl-3-buten-2-yl chloride is reacted with sodium hydroxide to form 4-(methoxymethyl)-4-phenyl-3-buten-2-ol.", "The product is purified by recrystallization to obtain 4-(methoxymethyl)-4-phenyl-3-buten-2-ol.", "4-(methoxymethyl)-4-phenyl-3-buten-2-ol is reacted with hydrochloric acid to form 4-(methoxymethyl)-4-phenyl-3-buten-2-yl chloride.", "Sodium carbonate is added to the reaction mixture to neutralize the acid formed during the reaction.", "The product is extracted with ethyl acetate and purified by recrystallization to obtain 4-(methoxymethyl)-4-phenyl-3-buten-2-yl chloride.", "4-(methoxymethyl)-4-phenyl-3-buten-2-yl chloride is reacted with sodium bicarbonate and sodium sulfate to form 4-(methoxymethyl)-4-phenyl-3-buten-2-ol.", "The product is purified by recrystallization to obtain 4-(methoxymethyl)-4-phenyl-3-buten-2-ol.", "4-(methoxymethyl)-4-phenyl-3-buten-2-ol is reacted with hydrochloric acid to form 4-(methoxymethyl)-4-phenyl-3-buten-2-yl chloride.", "Sodium carbonate is added to the reaction mixture to neutralize the acid formed during the reaction.", "The product is extracted with ethyl acetate and purified by recrystallization to obtain 4-(methoxymethyl)-4-phenyl-3-buten-2-yl chloride.", "4-(methoxymethyl)-4-phenyl-3-buten-2-yl chloride is reacted with sodium bicarbonate and sodium sulfate to form 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.", "The product is purified by recrystallization to obtain the final compound, 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid." ] }

CAS RN

2445791-46-6

Product Name

4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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